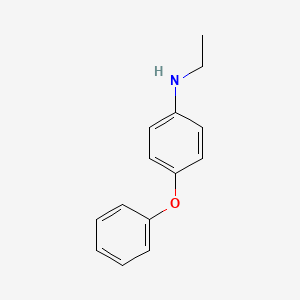

N-ethyl-4-phenoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-4-phenoxyaniline is a compound that can be derived from N-ethyl-N-methylaniline through metabolic processes. The studies provided indicate that N-ethyl-N-methylaniline undergoes p-hydroxylation to form N-ethyl-4-aminophenol, among other products. This process is catalyzed by rabbit hepatic microsomes in the presence of an NADPH-generating system . Although the provided papers do not directly discuss N-ethyl-4-phenoxyaniline, they provide insights into the metabolic pathways of related compounds, which can be useful for understanding the behavior of N-ethyl-4-phenoxyaniline in biological systems.

Synthesis Analysis

The synthesis of N-ethyl-4-phenoxyaniline is not directly described in the provided papers. However, the synthesis of related compounds, such as N-ethyl-4-aminophenol, is reported. N-ethyl-N-methylaniline is hydroxylated at the 4-C position of the aromatic ring to form N-ethyl-4-aminophenol as a metabolic product . This suggests that similar enzymatic or chemical methods could potentially be applied to synthesize N-ethyl-4-phenoxyaniline.

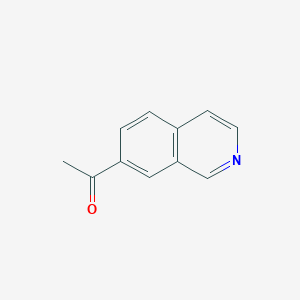

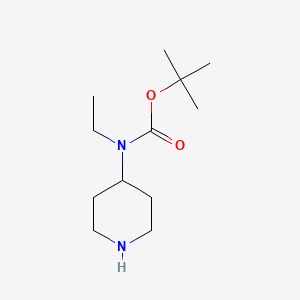

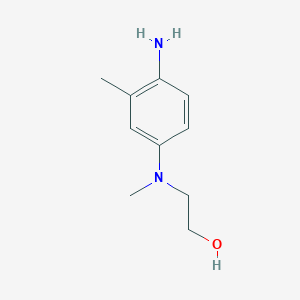

Molecular Structure Analysis

The molecular structure of N-ethyl-4-phenoxyaniline would consist of an aniline moiety with an ethyl group attached to the nitrogen atom and a phenoxy group substituted at the para position of the aromatic ring. The related compound, N-ethyl-4-aminophenol, which is a hydroxylated derivative of N-ethyl-N-methylaniline, provides a basis for understanding the reactivity and potential interactions of the amino and ethyl groups in N-ethyl-4-phenoxyaniline .

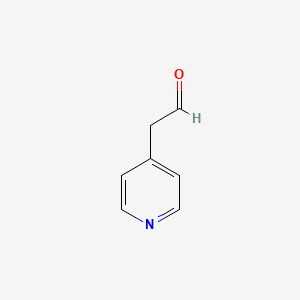

Chemical Reactions Analysis

The chemical reactions involving N-ethyl-4-phenoxyaniline are not explicitly detailed in the provided papers. However, the reactivity of similar compounds, such as 4-ethoxyaniline, has been studied. 4-Ethoxyaniline is known to be oxidized by peroxidases to form various products, including a quinone imine, which can further react with nucleophiles like N-acetylcysteine to form conjugates . This indicates that N-ethyl-4-phenoxyaniline may also participate in oxidation reactions and potentially form conjugates with biological nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-4-phenoxyaniline are not discussed in the provided papers. However, the metabolic study of N-ethyl-N-methylaniline provides some kinetic parameters, such as an apparent Vmax of 1.8 nmol/mg protein per min and Km of 1.7 x 10(-4)M for the formation of N-ethyl-N-methyl-4-aminophenol . These parameters are indicative of the enzymatic efficiency and affinity for the substrate, which could be relevant when considering the physical and chemical behavior of N-ethyl-4-phenoxyaniline in a biological context.

科学的研究の応用

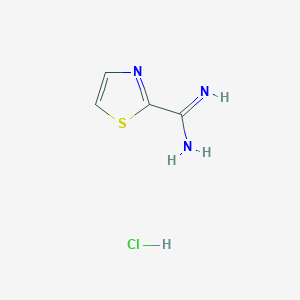

- Scientific Field: Medicinal Chemistry

- Application Summary: Phenoxyaniline and sulfonamide analogues have been used to inhibit N-type calcium channels. These channels play a crucial role in the sensation of pain, and their inhibition can potentially help manage nociceptive and neuropathic pain .

- Methods of Application: Structural modifications were made to the neuronal calcium ion channel blocker MONIRO-1 and related compounds, replacing the amide linker with an aniline and isosteric sulfonamide moiety . The compounds were then evaluated in a FLIPR-based intracellular calcium response assay .

- Results: A comprehensive SAR study revealed a number of phenoxyaniline and sulfonamide compounds that were more potent or had similar potency for the Ca V 2.2 and Ca V 3.2 channel compared to MONIRO-1 . The sulfonamide derivatives were the most promising Ca V 2.2 inhibitors developed, possessing high stability in plasma, low toxicity, favourable CNS MPO scores, and high potency and selectivity .

Safety And Hazards

“N-ethyl-4-phenoxyaniline” is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Precautions should be taken to avoid breathing in dust, fumes, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection .

将来の方向性

特性

IUPAC Name |

N-ethyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNFEKIHODSONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-phenoxyaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。